Dexafen

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dexafen is a compound used in various medical and industrial applications. It is known for its effectiveness in treating symptoms related to allergies, colds, and other respiratory conditions. This compound is a combination of dexbrompheniramine maleate and pseudoephedrine sulfate, which work together to relieve symptoms such as runny nose, sneezing, and congestion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dexafen involves the preparation of its two main components: dexbrompheniramine maleate and pseudoephedrine sulfate. Dexbrompheniramine maleate is synthesized through a series of chemical reactions involving bromination and amination of pheniramine. Pseudoephedrine sulfate is prepared by the reduction of ephedrine or its derivatives, followed by sulfation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the precise mixing of dexbrompheniramine maleate and pseudoephedrine sulfate in specific ratios to ensure the efficacy and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Dexafen undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: The reduction of this compound components can lead to the formation of active metabolites.

Substitution: Substitution reactions involving this compound can result in the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from the chemical reactions of this compound include its active metabolites, which are responsible for its therapeutic effects. These metabolites are formed through the oxidation and reduction of the parent compound .

Scientific Research Applications

Dexafen has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studying the kinetics and mechanisms of various chemical reactions.

Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent in treating respiratory conditions.

Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating allergies, colds, and other respiratory conditions.

Industry: Utilized in the formulation of over-the-counter medications and other pharmaceutical products

Mechanism of Action

Dexafen exerts its effects through the combined action of dexbrompheniramine maleate and pseudoephedrine sulfate. Dexbrompheniramine maleate is an antihistamine that blocks the action of histamine, a substance in the body that causes allergic symptoms. Pseudoephedrine sulfate is a decongestant that works by constricting blood vessels in the nasal passages, reducing swelling and congestion .

Comparison with Similar Compounds

Dexafen is unique in its combination of dexbrompheniramine maleate and pseudoephedrine sulfate, which provides both antihistamine and decongestant effects. Similar compounds include:

Dexketoprofen: An NSAID used for pain relief and inflammation.

Dexamethasone: A corticosteroid used for its anti-inflammatory and immunosuppressant properties.

Dexbrompheniramine: An antihistamine used alone for treating allergic conditions .

This compound stands out due to its dual-action mechanism, making it highly effective in treating a wide range of respiratory symptoms.

Properties

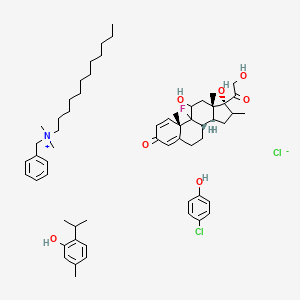

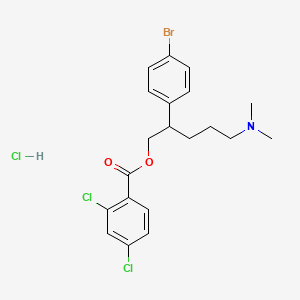

CAS No. |

96686-64-5 |

|---|---|

Molecular Formula |

C59H86Cl2FNO7 |

Molecular Weight |

1011.2 g/mol |

IUPAC Name |

benzyl-dodecyl-dimethylazanium;4-chlorophenol;(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;5-methyl-2-propan-2-ylphenol;chloride |

InChI |

InChI=1S/C22H29FO5.C21H38N.C10H14O.C6H5ClO.ClH/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;1-7(2)9-5-4-8(3)6-10(9)11;7-5-1-3-6(8)4-2-5;/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;13-15,17-18H,4-12,16,19-20H2,1-3H3;4-7,11H,1-3H3;1-4,8H;1H/q;+1;;;/p-1/t12?,15-,16-,17?,19-,20-,21?,22-;;;;/m0..../s1 |

InChI Key |

RRQAFKDLLNSONH-RIWODDSKSA-M |

Isomeric SMILES |

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3(C(C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C.CC1=CC(=C(C=C1)C(C)C)O.C1=CC(=CC=C1O)Cl.[Cl-] |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.CC1=CC(=C(C=C1)C(C)C)O.C1=CC(=CC=C1O)Cl.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12753754.png)

![4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide;hydrochloride](/img/structure/B12753785.png)